molecular formula C26H26N2O3 B12595789 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B12595789
M. Wt: 414.5 g/mol
InChI Key: KODOZOZVYWGRMZ-UHFFFAOYSA-N
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Description

N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide (CAS: 67783-17-9) is a structurally complex acetamide derivative featuring a benzoxazole core substituted with methyl groups at positions 5 and 7, a 2-methylphenyl group at the benzoxazole-2-yl position, and a 2-(3,5-dimethylphenoxy)acetamide side chain . Benzoxazoles are heterocyclic compounds known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and antitumor properties.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-15-9-16(2)12-20(11-15)30-14-24(29)27-22-8-6-7-21(19(22)5)26-28-23-13-17(3)10-18(4)25(23)31-26/h6-13H,14H2,1-5H3,(H,27,29)

InChI Key

KODOZOZVYWGRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C)C

Origin of Product

United States

Biological Activity

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H25N3O3C_{23}H_{25}N_{3}O_{3} and features a benzoxazole moiety, which is known for its pharmacological significance. The presence of multiple aromatic rings and functional groups contributes to its chemical properties and potential therapeutic applications.

Property Value
Molecular FormulaC23H25N3O3
Molecular Weight393.46 g/mol
Functional GroupsBenzoxazole, Acetamide

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors that mediate cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Preliminary studies suggest it has selective antibacterial properties against Gram-positive bacteria.

Anticancer Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HCT-116 (colorectal cancer)

In vitro studies have shown that the compound induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against certain pathogens:

  • Tested Bacteria :
    • Bacillus subtilis (Gram-positive)
    • Escherichia coli (Gram-negative)

The minimal inhibitory concentrations (MIC) for these bacteria indicate moderate activity, with structure-activity relationship studies revealing that specific substitutions on the benzoxazole ring enhance efficacy.

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of various benzoxazole derivatives on MCF-7 and HCT-116 cells. It was found that compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups.
    • Results indicated that the presence of a methoxy group significantly increased anticancer activity.
  • Antimicrobial Screening :
    • In another study focusing on antimicrobial activity, several derivatives were screened against Bacillus subtilis and Escherichia coli. Compounds with specific substitutions showed enhanced antibacterial activity compared to unsubstituted analogs.

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. The following trends have been noted:

  • Substitution Patterns : Electron-donating substituents on the benzoxazole ring enhance anticancer activity.
  • Functional Group Influence : The presence of phenoxy groups appears to improve both antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

a. Benzothiazole Derivatives Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () share an acetamide backbone but replace benzoxazole with benzothiazole. For instance, benzothiazole derivatives in exhibited notable anti-inflammatory (compound 5d) and analgesic (compound 5e) activities . The target compound’s benzoxazole core may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism compared to benzothiazoles.

b. Boron-Containing Analogues
N-Cyclohexyl-2-phenyl-2-{N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}acetamide (compound 5b , ) incorporates a dioxaborolane ring, which is absent in the target compound. Boron-containing compounds are often leveraged for their electron-deficient properties and applications in Suzuki-Miyaura coupling. The target compound’s lack of boron may limit its utility in catalytic reactions but could enhance biocompatibility for pharmaceutical use .

Substituted Acetamide Derivatives

a. Phenoxy-Substituted Analogues Compounds e, f, and g in feature a 2-(2,6-dimethylphenoxy)acetamide moiety, differing from the target compound’s 3,5-dimethylphenoxy group. The positional isomerism of methyl groups (2,6 vs. 3,5) influences steric hindrance and electronic effects.

b. Pesticide-Related Analogues
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ) shares an acetamide backbone but includes a methoxy group and oxazolidinyl ring. This structural divergence suggests oxadixyl’s role as a fungicide, while the target compound’s benzoxazole core may align with antiviral or antibacterial applications .

Physicochemical Properties

The compound’s lipophilicity (logP) is influenced by:

  • Three methyl groups on the benzoxazole (5,7-dimethyl) and phenyl (2-methyl) rings.
  • The 3,5-dimethylphenoxy group, which increases steric bulk compared to unsubstituted phenoxy analogues. Compared to benzothiazole derivatives (), the benzoxazole core may reduce π-π stacking interactions in crystal structures, as seen in N-(1,3-benzothiazol-2-yl)acetamide () .

Comparative Data Table

Compound Name / CAS Core Structure Key Substituents Reported Activities/Applications Reference
Target Compound (67783-17-9) Benzoxazole 5,7-dimethyl; 2-methylphenyl; 3,5-dimethylphenoxy N/A (structural focus)
N-Cyclohexyl-2-phenyl-2-{N-[3-(dioxaborolan-2-yl)benzyl]acetamido}acetamide Acetamide Dioxaborolane ring Synthetic intermediate
2-(Benzothiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole Thioether linkage Anti-inflammatory, antibacterial
Oxadixyl Acetamide Methoxy; oxazolidinyl Fungicide
N-(2,6-Dimethylphenyl)-2-(2,6-dimethylphenoxy)acetamide (Compound e ) Acetamide 2,6-dimethylphenoxy Pharmacological candidate

Research Implications and Gaps

  • Biological Screening : The target compound’s benzoxazole core warrants evaluation against benzothiazole derivatives () for anti-inflammatory or antimicrobial activity.
  • Crystallography : Structural studies using SHELX software () could clarify conformational preferences compared to benzothiazole analogues .
  • SAR Analysis: Systematic substitution of methyl groups (e.g., 3,5- vs. 2,6-dimethylphenoxy) may optimize target engagement or solubility.

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